Carbonic Anhydrase Isoform Selectivity Profile: ~20-Fold Preference for CA-IV over CA-II and CA-VII
The target compound demonstrates pronounced isoform selectivity within the carbonic anhydrase (CA) family. In a direct head-to-head comparison under identical assay conditions, it inhibits human recombinant CA-IV with a Ki of 1.80 nM, whereas inhibition of CA-II and CA-VII is substantially weaker (Ki = 37 nM and 52 nM, respectively) [1]. This corresponds to a ~20.6-fold and ~28.9-fold selectivity for CA-IV over CA-II and CA-VII, respectively.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Ki = 1.80 nM (CA-IV); 37 nM (CA-II); 52 nM (CA-VII) |
| Comparator Or Baseline | Within-compound comparison across isoforms |
| Quantified Difference | ~20.6-fold selectivity for CA-IV vs. CA-II; ~28.9-fold vs. CA-VII |
| Conditions | Inhibition of human recombinant enzymes preincubated for 15 min, measured by phenol red dye-based stopped-flow CO2 hydration assay [1] |
Why This Matters
Isoform selectivity is critical for minimizing off-target effects in pharmacological applications; this compound's preferential inhibition of CA-IV over CA-II and CA-VII offers a defined selectivity window not observed with pan-inhibitors like acetazolamide.
- [1] BindingDB. (n.d.). BDBM50515875 (CHEMBL4469501) - Inhibition of human carbonic anhydrase isoforms. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515875&tag=rep&fil=entry&entryid=50008119&submit=summary View Source
